REACTION_CXSMILES
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[CH:1]([C:4]1[C:13]([O:14]S(C2C=CC(C)=CC=2)(=O)=O)=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1)([CH3:3])[CH3:2].[OH-].[K+].O1CCOCC1>O>[CH:1]([C:4]1[C:13]([OH:14])=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1)([CH3:3])[CH3:2] |f:1.2|
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Name
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toluene-4-sulfonic acid 2-isopropyl-quinolin-3-yl ester
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Quantity
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1.31 g
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Type
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reactant
|
Smiles
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C(C)(C)C1=NC2=CC=CC=C2C=C1OS(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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0.64 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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CUSTOM
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Details
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The p-dioxane was removed under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with water
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted with ethyl acetate
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Type
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WASH
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Details
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the combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NC2=CC=CC=C2C=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |